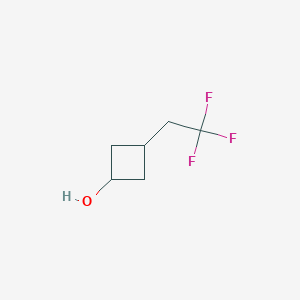

3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C6H9F3O . It is related to 2,2,2-Trifluoroethanol, which is a colourless, water-miscible liquid with a smell reminiscent of ethanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 . This indicates that the molecule consists of a cyclobutan-1-ol group with a 2,2,2-trifluoroethyl group attached to it.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 154.13 .科学的研究の応用

Catalytic Applications and Synthesis

Cyclobutane derivatives, which share a core structural motif with 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol, are crucial in catalyzed cycloaddition reactions. For example, cyclobutane ring formation through [2+2]-cycloaddition reactions of allylsilane with electron-deficient olefin is promoted by triflic imide, demonstrating the utility of cyclobutane derivatives in synthetic organic chemistry (Takasu et al., 2006). Additionally, cyclobutanes have been synthesized through efficient visible light photocatalysis of [2+2] enone cycloadditions, showcasing their role in the development of green chemistry techniques (Ischay et al., 2008).

Photocatalysis

The trifluoroethyl group, analogous to those in the compound of interest, enhances the reactivity of certain photocatalytic processes. Quantum dots, for example, have been used as photocatalysts in [2+2] cycloadditions, achieving high diastereo- and regioselectivity. This illustrates the compound's potential in facilitating complex photocatalytic reactions for synthesizing bioactive molecules with precise control over their three-dimensional structures (Jiang et al., 2019).

Drug Development and Medicinal Chemistry

Cyclobutane derivatives have found applications in drug development due to their unique properties. For instance, they have been used as nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, highlighting their potential in treating diseases like diabetes (Liu et al., 2012). Their incorporation into drug candidates can improve pharmacological properties such as metabolic stability and bioavailability, demonstrating the broad applicability of cyclobutane cores in medicinal chemistry (van der Kolk et al., 2022).

Material Science and Sensing Applications

Coordination polymers based on cyclobutane derivatives have shown promise in selective luminescence sensing of iron(III) ions and selective absorption of dyes, indicating their potential in developing new materials for environmental monitoring and remediation (Hu et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(2,2,2-trifluoroethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDJAYOLWSIONJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)

![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)

![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)

![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2607159.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)